molecular formula C13H15FN2O7 B1610659 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine CAS No. 110522-47-9

3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine

Cat. No.: B1610659
CAS No.: 110522-47-9
M. Wt: 330.27 g/mol
InChI Key: IMWAONMKDTZRAJ-HBNTYKKESA-N
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Description

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is a uridine analog, which means it is structurally similar to uridine, a nucleoside that is a component of RNA.

Biochemical Analysis

Biochemical Properties

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine plays a significant role in biochemical reactions by interfering with nucleic acid metabolism. It interacts with various enzymes, including thymidylate synthase and DNA polymerase, inhibiting their activity. This inhibition disrupts DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. The compound also interacts with proteins involved in nucleotide metabolism, further enhancing its cytotoxic effects .

Cellular Effects

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine exerts profound effects on various cell types and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell proliferation, and altering cell cycle progression. The compound affects cell signaling pathways, such as the p53 pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine involves its incorporation into DNA, where it acts as a chain terminator. This incorporation prevents further DNA elongation, leading to the inhibition of DNA synthesis. Additionally, the compound inhibits thymidylate synthase, reducing the availability of thymidine triphosphate, a critical nucleotide for DNA replication. These actions result in DNA damage, cell cycle arrest, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term exposure to the compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in both in vitro and in vivo studies. These temporal effects highlight the importance of monitoring the compound’s stability and degradation during experimental procedures .

Dosage Effects in Animal Models

The effects of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity. These findings underscore the need for careful dose optimization to balance therapeutic efficacy and safety .

Metabolic Pathways

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is involved in several metabolic pathways. It undergoes deacetylation to form 2’-deoxy-5-fluorouridine, which is further metabolized by thymidine phosphorylase and dihydropyrimidine dehydrogenase. These enzymes play crucial roles in the compound’s activation and degradation, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the compound’s uptake into cells, where it accumulates and exerts its cytotoxic effects. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues .

Subcellular Localization

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is primarily localized in the nucleus, where it incorporates into DNA and exerts its cytotoxic effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its mechanism of action and therapeutic efficacy .

Chemical Reactions Analysis

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine has several scientific research applications:

Comparison with Similar Compounds

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is unique compared to other nucleoside analogs due to its specific acetylation pattern and the presence of a fluorine atom. Similar compounds include:

Properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWAONMKDTZRAJ-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509937
Record name 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110522-47-9
Record name 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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